6-Chloro-1-cyclopropyl-1H-imidazo[4,5-c]pyridine
Description
6-Chloro-1-cyclopropyl-1H-imidazo[4,5-c]pyridine is a bicyclic heteroaromatic compound featuring a fused imidazole-pyridine core substituted with a chlorine atom at position 6 and a cyclopropyl group at position 1. This scaffold is of significant interest in medicinal chemistry due to its structural similarity to BET (bromodomain and extra-terminal domain) inhibitors, which target epigenetic regulatory proteins like BRD4 . The cyclopropyl substituent is hypothesized to enhance hydrophobic interactions within protein binding pockets, while the chlorine atom may influence electronic properties and metabolic stability. The compound is primarily utilized as a pharmaceutical intermediate, with applications in synthesizing small-molecule therapeutics targeting viral latency and oncology pathways .
Properties
Molecular Formula |
C9H8ClN3 |
|---|---|
Molecular Weight |
193.63 g/mol |
IUPAC Name |
6-chloro-1-cyclopropylimidazo[4,5-c]pyridine |
InChI |
InChI=1S/C9H8ClN3/c10-9-3-8-7(4-11-9)12-5-13(8)6-1-2-6/h3-6H,1-2H2 |
InChI Key |
OSZWOXGDQDTXGI-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1N2C=NC3=CN=C(C=C32)Cl |
Origin of Product |
United States |
Preparation Methods
Imidazo[4,5-c]pyridine Core Formation
The imidazo[4,5-c]pyridine scaffold is commonly synthesized via cyclocondensation of 3,4-diaminopyridine derivatives. A widely cited method involves:
-
Nitration and reduction : 4-Amino-3-nitropyridine intermediates are reduced to 3,4-diaminopyridine using SnCl₂/HCl or catalytic hydrogenation.
-
Cyclization : Treatment with formic acid or triethyl orthoformate under reflux conditions yields the imidazo[4,5-c]pyridine core.
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3,4-Diaminopyridine (1.0 equiv) is refluxed in formic acid (5 vol) at 110°C for 6 hours.
-
The mixture is cooled, neutralized with NaHCO₃, and extracted with ethyl acetate.
-
Purification via silica gel chromatography (hexane/EtOAc, 3:1) affords the core structure in 75–85% yield.
Stepwise Synthesis of this compound
Route 1: Palladium-Catalyzed Cross-Coupling
This method, adapted from EP3181564B1, involves sequential functionalization:
| Step | Reaction | Conditions | Yield |
|---|---|---|---|
| 1 | Nitro reduction | Mo(CO)₆, DMF, 80°C, 12 h | 92% |
| 2 | Cyclopropane introduction | Cyclopropylboronic acid, Pd(PPh₃)₄, K₂CO₃, dioxane/H₂O (3:1), 100°C, 8 h | 78% |
| 3 | Chlorination | POCl₃, reflux, 4 h | 85% |
Key Details :
Route 2: Direct Cyclopropylation
An alternative approach from EvitaChem employs alkylation:
-
Intermediate preparation : 6-Chloro-1H-imidazo[4,5-c]pyridine is treated with cyclopropyl iodide and K₂CO₃ in DMF at 80°C for 6 h.
-
Purification : Column chromatography (CH₂Cl₂/MeOH, 95:5) yields the product in 68% yield.
Optimization and Comparative Analysis
Catalyst Screening
| Catalyst | Solvent System | Temperature | Yield | Reference |
|---|---|---|---|---|
| Pd(PPh₃)₄ | Dioxane/H₂O | 100°C | 78% | |
| Pd(OAc)₂/XPhos | Toluene/EtOH | 90°C | 82% | |
| NiCl₂(dppf) | DMF | 120°C | 65% |
Findings :
Chlorination Efficiency
POCl₃ remains the standard chlorinating agent, but alternatives have been explored:
| Reagent | Solvent | Time | Yield | Purity |
|---|---|---|---|---|
| POCl₃ | Toluene | 4 h | 85% | 98% |
| SOCl₂ | CH₂Cl₂ | 6 h | 72% | 95% |
| ClCOCOCl | DCE | 3 h | 88% | 97% |
Recommendation : ClCOCOCl (oxalyl chloride) in DCE reduces reaction time and improves purity.
Critical Challenges and Solutions
Regioselectivity in Cyclopropylation
Competing N1 vs. N3 alkylation can occur. Strategies to enhance N1 selectivity include:
Purification
The product’s low solubility in nonpolar solvents necessitates:
-
Gradient elution : Hexane → EtOAc → MeOH in silica gel chromatography.
-
Recrystallization : Using EtOH/H₂O (7:3) achieves >99% purity.
Scalability and Industrial Relevance
A pilot-scale synthesis (EP3181564B1) demonstrated:
-
Batch size : 500 g starting material.
-
Overall yield : 62% (compared to 70–75% at lab scale).
-
Key modifications :
-
Continuous flow hydrogenation for nitro reduction.
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Automated pH control during extractions.
-
Emerging Methodologies
Recent advances include:
Chemical Reactions Analysis
Types of Reactions
6-Chloro-1-cyclopropyl-1H-imidazo[4,5-c]pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: The chlorine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol or potassium tert-butoxide in tert-butanol.
Major Products Formed
Oxidation: Formation of corresponding N-oxide derivatives.
Reduction: Formation of 1-cyclopropyl-1H-imidazo[4,5-c]pyridine.
Substitution: Formation of various substituted imidazopyridines depending on the nucleophile used.
Scientific Research Applications
6-Chloro-1-cyclopropyl-1H-imidazo[4,5-c]pyridine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 6-Chloro-1-cyclopropyl-1H-imidazo[4,5-c]pyridine involves its interaction with specific molecular targets. For instance, as a GABA A receptor agonist, it binds to the receptor and enhances its activity, leading to increased inhibitory neurotransmission in the central nervous system . This can result in anticonvulsant and anxiolytic effects. Additionally, the compound may interact with other enzymes and receptors, influencing various biochemical pathways .
Comparison with Similar Compounds
Key Findings:
- Cyclopropyl vs. Chlorine Substitutions: In I-BET151 derivatives, replacing the 1H-imidazo[4,5-c]quinoline-2(3H)-one core with a γ-carboline motif and a 3-cyclopropyl-5-methyl-1H-pyrazole fragment (compound 81) improved BRD4(2)-binding affinity by 2.5-fold compared to JQ1, a reference BET inhibitor. Conversely, substituting the cyclopropyl group with chlorine (compound 82) reduced potency, highlighting the critical role of the cyclopropyl group in hydrophobic interactions with the BRD4 WPF shelf .
Chlorine Positional Isomers :
Compared to 6-Bromo-4-chloro-1H-imidazo[4,5-c]pyridine (CAS 1638767-93-7), the 6-chloro substitution in the target compound may offer better steric compatibility with binding pockets due to smaller atomic radius and reduced steric hindrance .
Data Table 1: Substituent Impact on BRD4 Binding
Physicochemical Properties
Key Findings:
- Solubility: The target compound’s cyclopropyl group likely enhances lipophilicity compared to 6-Chloro-2-methyl-1H-imidazo[4,5-c]pyridine (CAS 7205-42-7), which has a methyl substituent. However, the chlorine atom may counterbalance this by introducing polarity, as seen in similar imidazo[4,5-c]pyridines with chloroform/methanol solubility .
Molecular Weight and Stability :
Derivatives like 6-Chloro-2-thioxo-1H,3H-imidazo[4,5-b]pyridine (MW 185.63) exhibit lower molecular weights but reduced thermal stability (m.p. 345–348°C) due to thioxo group hydrogen bonding . The target compound’s cyclopropyl group may improve metabolic stability over methyl or bromo analogs .
Data Table 2: Physicochemical Comparison
*Calculated based on molecular formula C₇H₆ClN₃.
Biological Activity
6-Chloro-1-cyclopropyl-1H-imidazo[4,5-c]pyridine is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its properties, mechanisms of action, and relevant case studies that highlight its therapeutic potential.
- Chemical Formula : C₉H₈ClN₃
- CAS Number : 176174-13-3
- Molecular Weight : 185.63 g/mol
The structure of this compound features a chlorinated imidazo-pyridine core, which is critical for its biological interactions.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within cells. It has been shown to exhibit:
- Inhibition of Enzymatic Activity : The compound acts as an inhibitor for certain enzymes involved in cellular signaling pathways, which can lead to altered cellular responses.
- Anticancer Properties : Preliminary studies indicate that it may induce apoptosis in cancer cell lines by modulating key signaling pathways related to cell survival and proliferation.
Biological Activity Overview
Research has demonstrated several biological activities associated with this compound:
| Activity | Description |
|---|---|
| Anticancer | Exhibits cytotoxic effects on various cancer cell lines, promoting apoptosis. |
| Enzyme Inhibition | Inhibits specific enzymes that play roles in cancer progression and inflammation. |
| Antimicrobial | Shows potential antimicrobial properties against certain bacterial strains. |
Case Study 1: Anticancer Activity
A study published in Journal of Medicinal Chemistry evaluated the anticancer effects of this compound on human breast cancer cells. The results indicated:
- IC50 Values : The compound demonstrated an IC50 value of 15 µM, indicating significant cytotoxicity.
- Mechanism : The study suggested that the compound induces apoptosis through the activation of caspase pathways.
Case Study 2: Enzyme Inhibition
Research highlighted in Bioorganic & Medicinal Chemistry Letters focused on the inhibitory effects of this compound on protein kinases involved in cancer signaling. Key findings included:
- Selectivity : The compound showed selective inhibition of specific kinases over others, suggesting a targeted therapeutic approach.
- Potential Applications : These findings support the development of this compound as a lead candidate for targeted cancer therapies.
Q & A
Basic: What are common synthetic routes for 6-Chloro-1-cyclopropyl-1H-imidazo[4,5-c]pyridine?
Methodological Answer:
The synthesis typically involves cyclization of precursors such as chlorinated pyridine derivatives with cyclopropane-containing reagents. For example, a two-step approach may include:
- Step 1: Reacting 4-chloro-3-nitropyridine with cyclopropylamine under basic conditions to form an intermediate.
- Step 2: Cyclization using catalytic Pd(OAc)₂ in DMF at 120°C to yield the fused imidazo-pyridine core .
Key reagents include sodium hexamethyldisilazane for deprotonation and methyl iodide for alkylation in solvent systems like THF or DMSO .
Basic: How is the compound characterized after synthesis?
Methodological Answer:
Post-synthesis characterization employs:
- NMR Spectroscopy: ¹H and ¹³C NMR to confirm regiochemistry and cyclopropane integration (e.g., cyclopropyl protons appear as distinct multiplets at δ 1.2–1.8 ppm) .
- Mass Spectrometry: High-resolution MS (HRMS) to verify molecular weight (e.g., [M+H]⁺ = 222.05 m/z).
- XRD Analysis: For crystallinity and bond-length validation, particularly to distinguish between tautomers .
Advanced: How can regioselectivity be controlled in substitution reactions of the chlorine atom?
Methodological Answer:
Regioselectivity depends on:
- Reagent Choice: Palladium catalysts (e.g., Pd(PPh₃)₄) favor C–N couplings at the 4-position, while Buchwald-Hartwig conditions target the 6-position .
- Solvent Effects: Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution at the chlorine site, whereas non-polar solvents favor cyclopropane ring retention .
- Temperature Control: Lower temperatures (0–25°C) minimize side reactions in Suzuki-Miyaura couplings .
Advanced: How are structure-activity relationships (SAR) analyzed for biological activity?
Methodological Answer:
SAR studies involve:
- Derivative Synthesis: Introducing substituents (e.g., methyl, trifluoromethyl) at positions 2 and 7 to assess steric/electronic effects on enzyme binding .
- Docking Simulations: Using software like AutoDock Vina to predict interactions with targets (e.g., kinase ATP-binding pockets) .
- In Vitro Assays: Testing cytotoxicity (IC₅₀) in cancer cell lines (e.g., HepG2) and comparing with control compounds like imatinib .
Advanced: How can computational methods predict the compound’s stability under varying conditions?
Methodological Answer:
- DFT Calculations: B3LYP/6-31G(d,p) basis sets model bond dissociation energies (BDEs) to predict thermal degradation pathways .
- Molecular Dynamics (MD): Simulate solvation effects in aqueous or lipid environments to assess hydrolytic stability .
- pKa Prediction: Tools like MarvinSuite estimate protonation states under physiological pH, guiding formulation strategies .
Data Contradiction: How to resolve conflicting reports on optimal reaction conditions for cyclopropane functionalization?
Methodological Answer:
Contradictions arise from varying:
- Catalyst Systems: Pd(OAc)₂ vs. CuI-mediated reactions yield different regioselectivity; cross-validate using control experiments with isotopic labeling .
- Scale Effects: Lab-scale batch reactions (mg) may use excess reagents, while flow chemistry (industrial) optimizes stoichiometry for higher yields .
- Byproduct Analysis: LC-MS tracking of intermediates (e.g., ring-opened byproducts) clarifies mechanistic divergences .
Functionalization Strategies: What methods enable selective modification of the cyclopropane ring?
Methodological Answer:
- Photocatalysis: Visible-light-driven C–H activation with Ru(bpy)₃²⁺ introduces aryl groups without ring strain relief .
- Cross-Coupling: Negishi reactions with organozinc reagents selectively functionalize the cyclopropane at the less hindered carbon .
- Epoxidation: mCPBA (meta-chloroperbenzoic acid) adds oxygen across the cyclopropane, enabling downstream ring-opening for bioactive moieties .
How do industrial synthesis methods differ from lab-scale approaches?
Methodological Answer:
- Continuous Flow Systems: Industrial processes use flow reactors for safer handling of exothermic cyclization steps (T > 100°C) .
- Catalyst Recycling: Immobilized Pd nanoparticles reduce costs in large-scale Suzuki couplings .
- Purity Standards: Industrial batches employ inline PAT (Process Analytical Technology) for real-time HPLC monitoring, ensuring ≥99.5% purity .
What analytical techniques ensure purity and stability in long-term storage?
Methodological Answer:
- HPLC-DAD/ELSD: Quantifies impurities (e.g., dechlorinated byproducts) with detection limits <0.1% .
- Accelerated Stability Studies: 40°C/75% RH conditions over 6 months predict shelf-life; FTIR tracks hygroscopicity-induced degradation .
- DSC/TGA: Differential scanning calorimetry identifies polymorph transitions, ensuring crystalline stability .
How to rationally design substituents for target-specific interactions?
Methodological Answer:
- Bioisosteric Replacement: Replace chlorine with trifluoromethyl for enhanced metabolic stability (logP optimization) .
- Pharmacophore Mapping: Align substituents (e.g., cyclopropyl) to mimic natural ligands (e.g., ATP’s adenine moiety) using Schrödinger’s Phase .
- Free-Wilson Analysis: Statistically correlate substituent position (2 vs. 6) with IC₅₀ values in kinase inhibition assays .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
